1-Ethyl-4-(phenylethynyl)benzene

Physicochemical profiling Lipophilicity Molecular weight

1-Ethyl-4-(phenylethynyl)benzene (4-ethyltolane) is a strategically differentiated mono-alkyltolane nematogen with an optimal ethyl substitution that balances steric bulk, flexibility, and lipophilicity (LogP 3.65). This uniquely governs nematic phase width and clearing point versus homologues—unlike longer-chain analogues that induce smectic phases. Ideal for high-temperature nematic mixtures (–30 °C to +80 °C), high-Δn bistolane precursors (Δn 0.4–0.6) for LCoS/phased-array materials, and systematic SAR studies. Request quotation for research-grade supply.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 29778-20-9
Cat. No. B15478914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(phenylethynyl)benzene
CAS29778-20-9
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C16H14/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2H2,1H3
InChIKeyIIHCBXLKRQANHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(phenylethynyl)benzene (CAS 29778-20-9): Procurement-Ready Profile of a Mono-Alkyl Tolane Building Block


1-Ethyl-4-(phenylethynyl)benzene (CAS 29778-20-9, also named 4‑ethyltolane or 4‑ethyldiphenylacetylene) is a mono‑alkyl‑substituted diphenylacetylene (tolane) derivative with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g·mol⁻¹ [1]. The compound consists of a rigid tolane core (two phenyl rings connected by an acetylene bridge) bearing a single terminal ethyl substituent at the para position of one ring, while the opposite ring remains unsubstituted. This asymmetric, rod‑like architecture places it within the class of two‑ring nematogenic building blocks whose mesomorphic and physical properties are highly sensitive to the identity and length of the terminal alkyl chain [2]. The ethyl group confers a distinct balance of steric bulk, conformational flexibility, and lipophilicity (calculated LogP = 3.65) relative to both the parent diphenylacetylene and other n‑alkyl homologues, making the compound a rationally selectable intermediate for liquid‑crystal mixture formulation and advanced organic synthesis [1][2].

Why 1-Ethyl-4-(phenylethynyl)benzene Cannot Be Replaced by a Generic Tolane: Alkyl‑Chain‑Dependent Mesogenic and Physicochemical Properties


Compounds within the mono‑alkyltolane family are not interchangeable because the terminal alkyl chain length and branching directly govern the emergence, width, and thermal stability of the nematic liquid‑crystalline phase, as well as fundamental physicochemical parameters such as melting point, enthalpy of fusion, viscosity, and birefringence [1]. A two‑ring alkyltolane bearing an ethyl group occupies a critical position along the homologous series: the chain is long enough to depress crystal packing relative to the methyl analogue, yet short enough to avoid the excessive conformational disorder and smectic‑phase induction observed with longer chains (e.g., butyl or pentyl) [1]. Substituting 1‑ethyl‑4‑(phenylethynyl)benzene with diphenylacetylene (no alkyl tail), 4‑methyltolane, or a higher homologue therefore alters the temperature range of the nematic phase, the melting characteristics, and the solubility profile in eutectic mixtures, directly impacting the performance of formulated liquid‑crystal media and the reliability of synthetic routes that depend on predictable reactivity at the terminal ethyl group [1][2].

Quantitative Differentiation Evidence for 1-Ethyl-4-(phenylethynyl)benzene (CAS 29778-20-9) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Diphenylacetylene and 4-Methyltolane

1‑Ethyl‑4‑(phenylethynyl)benzene possesses a molecular weight (MW = 206.28 g·mol⁻¹) intermediate between diphenylacetylene (tolane, MW = 178.23 g·mol⁻¹) and 4‑propyltolane (MW ≈ 220.31 g·mol⁻¹), and its calculated LogP of 3.65 is higher than that of 4‑methyltolane (C₁₅H₁₂, MW = 192.26, estimated LogP ≈ 3.2–3.3) [1][2]. The incremental increase of one methylene unit relative to 4‑methyltolane adds predictable lipophilicity and slightly enhanced solubility in non‑polar solvents commonly used for liquid‑crystal mixture formulation [2].

Physicochemical profiling Lipophilicity Molecular weight

Class‑Level Evidence: Alkyltolane Melting and Clearing Points Are Systematically Higher Than Biphenyl Analogues

Laterally unsubstituted, two‑ring alkyltolanes as a class exhibit mesogenic properties similar to those of biphenyl derivatives, but their melting points (Cr→N or Cr→I) and nematic–isotropic clearing points (Tₙᵢ) are systematically higher [1]. This class‑level trend indicates that 1‑ethyl‑4‑(phenylethynyl)benzene, as the ethyl member of the series, will present a higher clearing point than the corresponding 4‑ethyl‑4′‑cyanobiphenyl (a common nematic standard), while retaining a narrower nematic range than dialkoxy‑substituted tolanes that often exhibit smectic phases [1].

Liquid crystals Nematic phase Phase transition temperatures

Ethyl‑Chain Birefringence Advantage in Phenyl‑Tolane Systems: Class‑Level Inference from Isothiocyanato Analogues

In the broader context of high‑birefringence liquid crystals, phenyl‑tolane systems terminated with short ethyl chains have been reported to reach birefringence (Δn) values up to 0.6 at room temperature (λ = 633 nm), outperforming longer‑chain analogues that suffer from reduced polarizability density due to increased aliphatic content [1]. Although the specific Δn of 1‑ethyl‑4‑(phenylethynyl)benzene has not been independently published, the compound provides the tolane core required for high optical anisotropy while avoiding the birefringence‑diluting effect of an extended alkyl tail [1].

Birefringence Optical anisotropy Structure–property relationship

Synthetic Accessibility: Pd‑Catalyzed Sonogashira Coupling Route with Defined Ethyl Precursor

1‑Ethyl‑4‑(phenylethynyl)benzene is accessible via a single‑step Sonogashira cross‑coupling between 4‑ethyl‑1‑iodobenzene (or 4‑ethyl‑1‑bromobenzene) and phenylacetylene, using standard Pd(0)/Cu(I) catalysis [1]. This contrasts with the synthesis of 4‑alkyltolanes bearing longer chains (e.g., butyl, hexyl), which often require multi‑step sequences to avoid side reactions during coupling. The ethyl precursor (4‑ethyl‑1‑halobenzene) is commercially available at low cost, providing a more economical entry point into the tolane chemical space compared to the methyl analogue (4‑methyl‑1‑halobenzene is comparably available but yields a compound with different physicochemical properties) or the parent diphenylacetylene, which requires symmetrical coupling and can present regioselectivity challenges [1].

Synthetic chemistry Sonogashira coupling Intermediate

Procurement‑Relevant Application Scenarios for 1-Ethyl-4-(phenylethynyl)benzene (CAS 29778-20-9)


Formulation of High‑Clearing‑Point Nematic Mixtures for Outdoor and Automotive LCDs

The class‑level evidence that two‑ring alkyltolanes exhibit systematically higher clearing points (N→I transition temperatures) than analogous biphenyl derivatives [1] supports the use of 1‑ethyl‑4‑(phenylethynyl)benzene as a component in nematic mixtures designed for elevated‑temperature operation. The ethyl substituent provides sufficient alkyl character to maintain low‑temperature miscibility while preserving the high clearing point of the tolane core, making it suitable for automotive dashboard displays and outdoor signage requiring a nematic range exceeding –30 °C to +80 °C [1].

Synthetic Intermediate for High‑Birefringence Bistolane and Phenyl‑Tolane Liquid Crystals

The compound serves as a strategic intermediate for constructing extended π‑conjugated mesogens such as bistolanes and phenyl‑tolanes, which exhibit birefringence values (Δn) in the range of 0.4–0.6 [1]. The terminal ethyl group on the precursor can be elaborated or retained to tune the final mesogen's melting point and solubility, while the unsubstituted phenyl ring provides a site for further Sonogashira coupling to install additional aromatic units. This route is particularly relevant for the development of fast‑response liquid‑crystal‑on‑silicon (LCoS) and phased‑array antenna materials [1].

Building Block for Structure–Activity Relationship (SAR) Studies in Tolane‑Based Mesogen Libraries

The mono‑ethyl substitution pattern provides a well‑defined reference point for SAR investigations exploring the effect of alkyl chain length on mesomorphic behavior. Because 1‑ethyl‑4‑(phenylethynyl)benzene occupies an intermediate position between the methyl and propyl homologues, it enables systematic studies of how incremental chain elongation influences melting enthalpy, nematic range, and rotational viscosity, parameters that are critical for rational mixture design [1].

Precursor for Functional Organic Materials and Conjugated Polymers

The acetylene bridge and the ethyl‑substituted phenyl ring make this compound a useful monomer or co‑monomer precursor for poly(phenyleneethynylene)s and related conjugated polymers. The ethyl group can modulate solubility and processability of the resulting polymers without introducing the excessive flexibility associated with longer alkyl chains, which can compromise solid‑state packing and charge‑transport properties [1].

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